

# Chemical structure and molecular weight of 2-(4-Chlorophenoxy)pyridine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268

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Technical Monograph: **2-(4-Chlorophenoxy)pyridine**

## Executive Summary

**2-(4-Chlorophenoxy)pyridine** (CAS: 4783-69-1) is a pivotal heteroaromatic ether scaffold used extensively in the synthesis of agrochemicals and pharmaceutical agents.<sup>[1]</sup> Structurally composed of a pyridine ring linked via an ether oxygen to a para-chlorophenyl moiety, it serves as a robust electrophilic pharmacophore in drug discovery, particularly for p38 MAP kinase inhibitors, and as a lipophilic core in herbicidal chemistries. This guide provides a definitive technical analysis of its structure, physicochemical properties, synthesis via nucleophilic aromatic substitution (S<sub>N</sub>Ar), and analytical characterization.

## Part 1: Structural Characterization & Identity

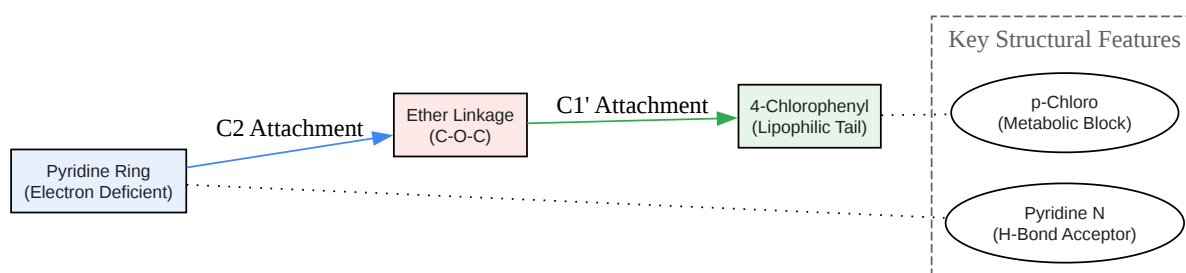
The molecule features a central ether linkage connecting an electron-deficient pyridine ring (at the C2 position) to an electron-rich p-chlorophenyl ring. This biaryl ether motif imparts significant lipophilicity and metabolic stability, making it an ideal bioisostere for diphenyl ethers in medicinal chemistry.

## Chemical Identity Table

Parameter	Detail
IUPAC Name	2-(4-Chlorophenoxy)pyridine
CAS Number	4783-69-1
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO
Molecular Weight	205.64 g/mol
Exact Mass	205.0294
SMILES	Clc1ccc(Oc2cccn2)cc1
InChI Key	FVAZJGJEENAKRJ-UHFFFAOYSA-N

## Structural Visualization

The following diagram illustrates the connectivity and the key electrophilic/nucleophilic sites relevant to its reactivity.



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Caption: Structural connectivity of **2-(4-Chlorophenoxy)pyridine** highlighting the ether bridge between the pyridine and chlorophenyl rings.

## Part 2: Physicochemical Properties

Understanding the physical state and solubility is critical for assay development and formulation.

Property	Value / Description
Physical State	Low-melting solid or viscous oil (Ambient)
Boiling Point	~300–310°C (Predicted at 760 mmHg)
Density	~1.25 g/cm <sup>3</sup>
LogP (Octanol/Water)	3.2 – 3.5 (Highly Lipophilic)
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid)	~2.5 (Pyridine nitrogen is weakly basic)

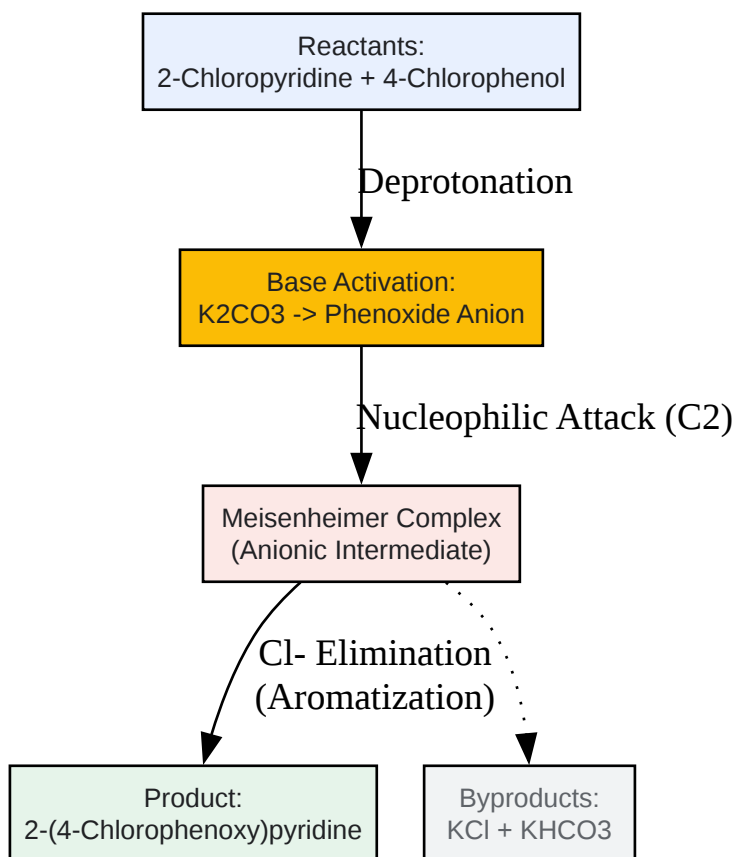
## Part 3: Synthesis & Reaction Mechanism

The industrial standard for synthesizing **2-(4-Chlorophenoxy)pyridine** is the Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). This pathway is preferred over Ullmann coupling due to milder conditions and the absence of transition metal catalysts.

### Mechanism: S<sub>N</sub>Ar Addition-Elimination

The reaction proceeds via the attack of the 4-chlorophenoxide anion on the 2-chloropyridine. The electronegative nitrogen of the pyridine ring stabilizes the anionic intermediate (Meisenheimer complex), facilitating the displacement of the chloride leaving group.

- Deprotonation: Base (K<sub>2</sub>CO<sub>3</sub>) deprotonates 4-chlorophenol to form the phenoxide.
- Nucleophilic Attack: Phenoxide attacks C2 of 2-chloropyridine.
- Intermediate Stabilization: The negative charge is delocalized onto the pyridine nitrogen.
- Elimination: Chloride is expelled, restoring aromaticity.



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Caption: S<sub>N</sub>Ar reaction pathway showing the activation of phenol and the formation of the ether linkage via the Meisenheimer complex.

## Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

- Reagents:
  - 2-Chloropyridine (1.14 g, 10 mmol)
  - 4-Chlorophenol (1.28 g, 10 mmol)
  - Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.07 g, 15 mmol, anhydrous)
  - Solvent: DMF (Dimethylformamide) or DMSO (10 mL)

- Procedure:
  - Charge a 50 mL round-bottom flask with 4-chlorophenol,  $K_2CO_3$ , and DMF.
  - Stir at room temperature for 15 minutes to generate the phenoxide.
  - Add 2-chloropyridine dropwise.
  - Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.[2]
  - Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).
  - Purification: Wash combined organics with brine, dry over  $Na_2SO_4$ , and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

## Part 4: Analytical Profiling

Validation of the structure is achieved through NMR and Mass Spectrometry.

### 1H NMR Data (Predicted/Typical in $CDCl_3$ )

The spectrum exhibits distinct regions for the pyridine and phenyl protons.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
8.20	Doublet (d)	1H	Pyridine C6-H (Ortho to N)
7.70	Triplet (td)	1H	Pyridine C4-H
7.35	Doublet (d)	2H	Phenyl C3/C5-H (Ortho to Cl)
7.05	Doublet (d)	2H	Phenyl C2/C6-H (Ortho to O)
6.95	Multiplet	2H	Pyridine C3-H, C5-H

Interpretation: The doublet at 8.20 ppm is characteristic of the pyridine proton adjacent to the nitrogen. The symmetrical doublets (7.35 and 7.05 ppm) confirm the para-substituted phenyl ring.

## Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (M<sup>+</sup>): 205.0
- Isotope Pattern: A characteristic 3:1 ratio for M<sup>+</sup> (205) and M+2 (207) peaks is observed due to the Chlorine-35 and Chlorine-37 isotopes.
- Fragmentation: Loss of the chlorophenyl radical (M-127) typically yields the pyridinyloxy cation.

## Part 5: Applications in Drug Discovery

**2-(4-Chlorophenoxy)pyridine** acts as a privileged scaffold in medicinal chemistry.

- p38 MAP Kinase Inhibitors: The ether linkage provides flexibility, allowing the pyridine nitrogen to act as a hydrogen bond acceptor in the ATP-binding pocket of kinases. Derivatives of this scaffold have shown efficacy in treating inflammatory diseases.
- Agrochemicals: Used as an intermediate for "Picolinafen" and related pyridine-based herbicides, where the lipophilic chlorophenoxy group aids in penetrating plant cuticles.

## References

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